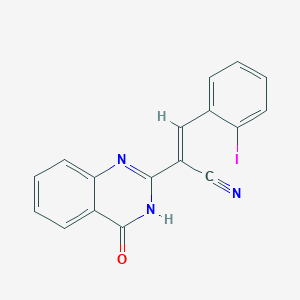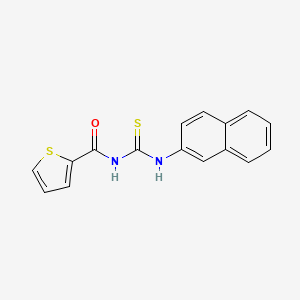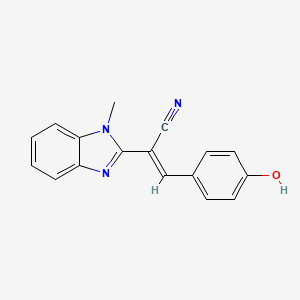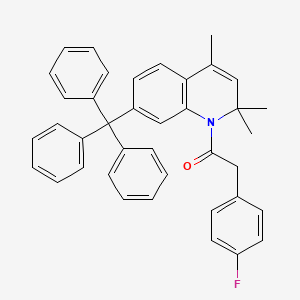![molecular formula C26H31NO6S2 B11651331 N-(2-Phenylethyl)-4-propoxy-N-[(4-propoxyphenyl)sulfonyl]benzenesulfonamide CAS No. 122149-38-6](/img/structure/B11651331.png)
N-(2-Phenylethyl)-4-propoxy-N-[(4-propoxyphenyl)sulfonyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-PHENYLETHYL)-4-PROPOXY-N-(4-PROPOXYBENZENESULFONYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with multiple aromatic rings and sulfonamide groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-PHENYLETHYL)-4-PROPOXY-N-(4-PROPOXYBENZENESULFONYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the sulfonamide group: This step involves the reaction of an amine with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Introduction of the propoxy groups: This can be achieved through nucleophilic substitution reactions where a suitable leaving group (e.g., a halide) is replaced by a propoxy group.
Coupling of aromatic rings: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-PHENYLETHYL)-4-PROPOXY-N-(4-PROPOXYBENZENESULFONYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halides or other leaving groups with nucleophiles such as alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can yield amines or alcohols.
Applications De Recherche Scientifique
N-(2-PHENYLETHYL)-4-PROPOXY-N-(4-PROPOXYBENZENESULFONYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-PHENYLETHYL)-4-PROPOXY-N-(4-PROPOXYBENZENESULFONYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-PHENYLETHYL)-4-METHOXY-N-(4-METHOXYBENZENESULFONYL)BENZENE-1-SULFONAMIDE
- N-(2-PHENYLETHYL)-4-ETHOXY-N-(4-ETHOXYBENZENESULFONYL)BENZENE-1-SULFONAMIDE
- N-(2-PHENYLETHYL)-4-BUTOXY-N-(4-BUTOXYBENZENESULFONYL)BENZENE-1-SULFONAMIDE
Uniqueness
N-(2-PHENYLETHYL)-4-PROPOXY-N-(4-PROPOXYBENZENESULFONYL)BENZENE-1-SULFONAMIDE is unique due to its specific propoxy groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
122149-38-6 |
|---|---|
Formule moléculaire |
C26H31NO6S2 |
Poids moléculaire |
517.7 g/mol |
Nom IUPAC |
N-(2-phenylethyl)-4-propoxy-N-(4-propoxyphenyl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C26H31NO6S2/c1-3-20-32-23-10-14-25(15-11-23)34(28,29)27(19-18-22-8-6-5-7-9-22)35(30,31)26-16-12-24(13-17-26)33-21-4-2/h5-17H,3-4,18-21H2,1-2H3 |
Clé InChI |
DWKBIXPWAMGATH-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11651261.png)

![Methyl 4-[(4Z)-4-{[4-(dimethylamino)phenyl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoate](/img/structure/B11651266.png)
![(5E)-3-Ethyl-5-({2-[2-(4-methylphenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11651267.png)

![10-butanoyl-11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11651273.png)

![2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11651281.png)
![N-[4-({(E)-amino[(6-ethoxy-4-methylquinazolin-2-yl)amino]methylidene}sulfamoyl)phenyl]acetamide](/img/structure/B11651293.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(4-bromophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B11651303.png)

![2-(4-bromophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11651311.png)

![1-benzyl-5-(ethoxycarbonyl)-2-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11651329.png)
